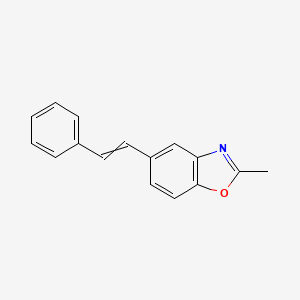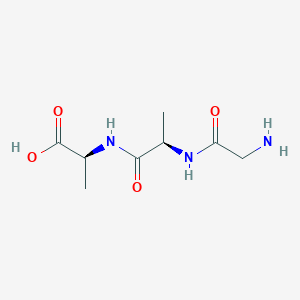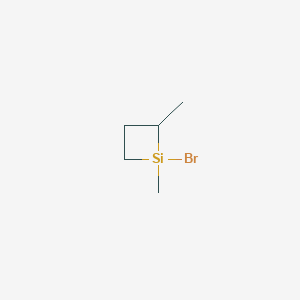
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and an indazole moiety, which are linked to a propanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated indazole derivative with N-methylpropanamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily by blocking sodium ion channels, particularly Nav1.7 . This action inhibits the propagation of electrical signals in neurons, which can be beneficial in the treatment of pain and other neurological conditions. The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-(4-phenyl-2-butanyl)propanamide
- **4-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-[3-(1-pyrrolidinyl)propyl]butanamide
Uniqueness
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern and the presence of the N-methylpropanamide group. This structural feature may confer distinct pharmacological properties, such as enhanced selectivity for sodium channel subtypes and improved pharmacokinetic profiles.
Propriétés
Numéro CAS |
57614-49-0 |
|---|---|
Formule moléculaire |
C17H16ClN3O |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
3-(5-chloro-3-phenylindazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-19-16(22)9-10-21-15-8-7-13(18)11-14(15)17(20-21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,22) |
Clé InChI |
DLFATVUKMMYLTL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)

![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)



![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)

![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

